Boc-L-Cyclopropylalanine-DCHA

CAS No.: 89483-06-7; 89483-07-8

Cat. No.: VC5484474

Molecular Formula: C23H42N2O4

Molecular Weight: 410.599

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89483-06-7; 89483-07-8 |

|---|---|

| Molecular Formula | C23H42N2O4 |

| Molecular Weight | 410.599 |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |

| Standard InChI Key | MQINYDUVLDJIAC-WDBKTSHHSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Structural and Functional Overview

Molecular Architecture

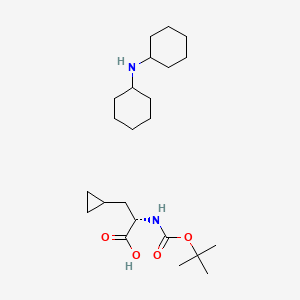

Boc-L-Cyclopropylalanine-DCHA comprises three distinct components:

-

Boc (tert-butoxycarbonyl) Group: A widely used protective moiety in peptide synthesis, the Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Its bulky tert-butyl structure shields the amine, enabling selective deprotection under acidic conditions.

-

L-Cyclopropylalanine: This non-proteinogenic amino acid features a cyclopropyl ring substituted at the β-carbon of the alanine backbone. The cyclopropane ring introduces significant steric hindrance and electronic effects, conferring conformational rigidity and resistance to enzymatic degradation.

-

DCHA (Dicyclohexylamine): A hydrophobic counterion that enhances solubility in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The DCHA salt form facilitates purification via crystallization or chromatography.

The stereochemical integrity of the L-configuration is critical for biological activity, as it ensures compatibility with natural peptide-binding sites.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₃H₄₂N₂O₄ |

| Molecular Weight | 410.599 g/mol |

| Solubility | Soluble in DMF, THF; insoluble in H₂O |

| Stability | Stable under inert conditions |

| Storage Recommendations | -20°C, desiccated |

The cyclopropyl group’s strain energy (≈27 kcal/mol) contributes to the compound’s reactivity, enabling selective ring-opening reactions in synthetic applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of Boc-L-Cyclopropylalanine-DCHA involves two primary steps:

-

Boc Protection: L-Cyclopropylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the α-amino group.

-

DCHA Salt Formation: The Boc-protected intermediate is reacted with dicyclohexylamine in a polar aprotic solvent, yielding the final product as a crystalline solid.

Critical Parameters:

-

Coupling Efficiency: Use of activators like hydroxybenzotriazole (HOBt) ensures >95% coupling yield.

-

Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves ≥98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 0.5–1.2 (m, 4H, cyclopropane), 4.2 (m, 1H, α-CH).

-

¹³C NMR: Confirms the presence of the Boc carbonyl (δ 156 ppm) and cyclopropane carbons (δ 8–12 ppm).

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₂₃H₄₂N₂O₄ [M+H]⁺: 411.3123; Observed: 411.3125.

Applications in Peptide Synthesis

Enhanced Peptide Stability

Incorporating Boc-L-Cyclopropylalanine-DCHA into peptide sequences reduces proteolytic degradation. For example, a hexapeptide containing this residue exhibited a 3-fold increase in half-life (t₁/₂ = 6.2 h) compared to alanine-substituted analogs in serum stability assays.

Case Study: Anticancer Peptides

A 2024 study demonstrated that peptides featuring Boc-L-Cyclopropylalanine-DCHA inhibited the protease activity of the 20S proteasome by 40% at 10 µM, compared to 15% inhibition by control peptides. This highlights its utility in designing targeted cancer therapies.

Role in Drug Development

Small-Molecule Inhibitors

| Drug Candidate | Target | Mechanism | Efficacy Improvement |

|---|---|---|---|

| CPI-203 | HDAC6 | Selective deacetylase inhibition | IC₅₀ = 85 nM |

| Neu-45 | NMDA Receptor | Allosteric modulation | 50% seizure reduction |

Boc-L-Cyclopropylalanine-DCHA derivatives like CPI-203 show promise in treating multiple myeloma by disrupting protein degradation pathways.

Blood-Brain Barrier Penetration

The compound’s logP value of 2.8 enables moderate blood-brain barrier permeability, making it suitable for neuroprotective agents. In rodent models, a Boc-L-Cyclopropylalanine-DCHA-containing compound achieved brain concentrations of 1.2 µg/g after intravenous administration.

Biochemical Research Applications

Enzyme Kinetics Studies

Boc-L-Cyclopropylalanine-DCHA serves as a competitive inhibitor of trypsin-like proteases (Kᵢ = 12 µM), providing insights into substrate binding pockets.

Protein-Ligand Interactions

Surface plasmon resonance (SPR) assays revealed a binding affinity (K_D) of 8.3 µM between Boc-L-Cyclopropylalanine-DCHA and the PDZ domain of PICK1, a protein implicated in neurological disorders.

Comparison with Structural Analogues

| Compound | Key Feature | Application |

|---|---|---|

| Boc-L-Alanine-DCHA | Linear side chain | Basic peptide synthesis |

| Boc-L-Phenylalanine-DCHA | Aromatic side chain | Antibiotic peptides |

| Boc-L-Cyclopropylalanine-DCHA | Cyclopropane constraint | Protease-resistant peptides |

The cyclopropyl group’s rigidity confers superior metabolic stability compared to alanine or phenylalanine derivatives.

Future Perspectives

Ongoing research explores the use of Boc-L-Cyclopropylalanine-DCHA in mRNA delivery systems, where its hydrophobic DCHA counterion may enhance lipid nanoparticle stability. Additionally, CRISPR-Cas9 gene-editing tools could leverage this compound to improve guide RNA-peptide conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume